molecular formula C12H13F3N2O2 B5404889 ethyl 4,4,4-trifluoro-3-(phenylhydrazono)butanoate

ethyl 4,4,4-trifluoro-3-(phenylhydrazono)butanoate

Cat. No. B5404889
M. Wt: 274.24 g/mol
InChI Key: VZFNVXSZHLNSCL-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4,4-trifluoro-3-(phenylhydrazono)butanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ethyl trifluoroacetylphenylhydrazonoacetate or simply EFPA. EFPA has been found to have a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a tool for studying biological processes.

Mechanism of Action

EFPA works by inhibiting the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on cognitive function and other physiological processes.
Biochemical and Physiological Effects:
EFPA has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to increase the levels of acetylcholine in the brain. This can lead to improvements in cognitive function, memory, and other physiological processes. However, EFPA can also have negative effects, including toxicity at high doses.

Advantages and Limitations for Lab Experiments

EFPA has a number of advantages for use in laboratory experiments, including its potent inhibitory effects on enzymes and its ability to increase the levels of acetylcholine in the brain. However, EFPA can also be toxic at high doses, which can limit its use in certain experiments. Additionally, EFPA can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.

Future Directions

There are a number of future directions for research on EFPA, including its potential as a tool for studying biological processes and its use in the development of new drugs and therapies. Some potential areas of research include:
1. Further studies on the mechanism of action of EFPA, including its effects on other enzymes and physiological processes.
2. Development of new EFPA derivatives with improved potency and selectivity for specific enzymes.
3. Exploration of the potential of EFPA as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the potential of EFPA as a tool for studying biological processes, including its use in imaging and other techniques.
Overall, EFPA is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and tool for studying biological processes.

Synthesis Methods

EFPA can be synthesized using a variety of methods, including the reaction of ethyl trifluoroacetylacetate with phenylhydrazine. This reaction results in the formation of EFPA as a yellow solid, which can be purified using standard laboratory techniques.

Scientific Research Applications

EFPA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the development of new drugs and therapies for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EFPA has been found to have potent inhibitory effects on enzymes involved in these diseases, making it a promising target for drug development.

properties

IUPAC Name

ethyl (3E)-4,4,4-trifluoro-3-(phenylhydrazinylidene)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-2-19-11(18)8-10(12(13,14)15)17-16-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFNVXSZHLNSCL-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\NC1=CC=CC=C1)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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